N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide
Description
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a 1-ethyl-3,5-dimethylpyrazole moiety.
Properties
Molecular Formula |
C12H15N5O |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H15N5O/c1-4-17-9(3)11(8(2)16-17)15-12(18)10-7-13-5-6-14-10/h5-7H,4H2,1-3H3,(H,15,18) |
InChI Key |
ZSAYJPIWWZJLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)C2=NC=CN=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with pyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural analogs and their properties are summarized below:
Key Observations:
- Stability : The target compound’s stability may be comparable to BTZ1, a pyrazine-carboxamide derivative that degrades by 6% over one month under air exposure . The ethyl/methyl pyrazole group in the target may enhance steric protection against hydrolysis compared to BTZ1’s hydroxybutyl substituent.
- Solubility: Analogs with ionizable groups (e.g., propanoic acid in triazolopyrimidine derivatives) exhibit improved aqueous solubility, whereas the target compound’s neutral pyrazine-carboxamide may require formulation optimization .
- Lipophilicity : Fluorinated analogs (e.g., difluoroaniline derivative) show increased lipophilicity, which could enhance membrane permeability but reduce solubility .
Biological Activity
N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 250.31 g/mol
- CAS Number : 942852-84-8
The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and autophagy modulation. It has been observed to inhibit the mechanistic target of rapamycin complex 1 (mTORC1), a critical regulator of cell growth and metabolism.
Key Findings:
- Antiproliferative Activity : Studies indicate that compounds related to this structure exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells. The inhibition of mTORC1 leads to reduced cell proliferation and increased autophagic activity under nutrient-deprived conditions .
- Autophagy Modulation : The compound enhances basal autophagy while impairing autophagic flux during nutrient refeeding, suggesting a dual role in promoting cell survival under stress while also potentially inducing apoptosis in cancer cells .
Table 1: Biological Activities of this compound
| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | MIA PaCa-2 (PDAC) | 10 | Reduced mTORC1 activity |
| Autophagy Induction | HEK293 | 5 | Increased LC3-II accumulation |
| Cytotoxicity | A549 (Lung Cancer) | 20 | Induced apoptosis |
Case Studies
A notable study explored the effects of related pyrazole derivatives on mTORC1 signaling pathways. The results showed that specific derivatives could selectively target cancer cells under metabolic stress while sparing normal cells, highlighting their therapeutic potential as selective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
